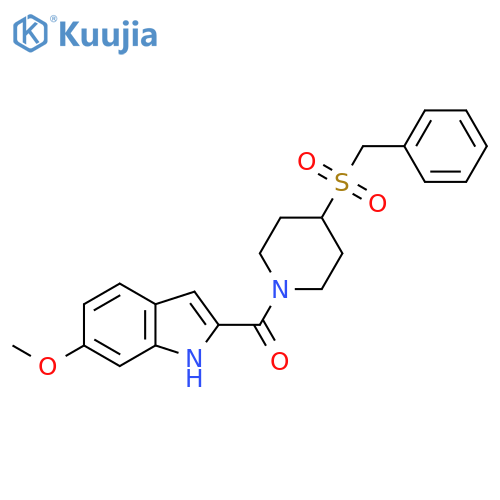

Cas no 2034467-33-7 (6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole)

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole

- 2034467-33-7

- AKOS026699340

- (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

- F6561-5428

- (4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone

-

- インチ: 1S/C22H24N2O4S/c1-28-18-8-7-17-13-21(23-20(17)14-18)22(25)24-11-9-19(10-12-24)29(26,27)15-16-5-3-2-4-6-16/h2-8,13-14,19,23H,9-12,15H2,1H3

- InChIKey: FVYNUKROAPANRV-UHFFFAOYSA-N

- SMILES: S(CC1C=CC=CC=1)(C1CCN(C(C2=CC3C=CC(=CC=3N2)OC)=O)CC1)(=O)=O

計算された属性

- 精确分子量: 412.14567842g/mol

- 同位素质量: 412.14567842g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 29

- 回転可能化学結合数: 5

- 複雑さ: 663

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.2

- トポロジー分子極性表面積: 87.8Ų

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6561-5428-40mg |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-1mg |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-75mg |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-4mg |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-5μmol |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-10μmol |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-100mg |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-15mg |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-20mg |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6561-5428-2μmol |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole |

2034467-33-7 | 2μmol |

$57.0 | 2023-09-08 |

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole 関連文献

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indoleに関する追加情報

6-Methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole: A Comprehensive Overview

6-Methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole (CAS No: 2034467-33-7) is a complex organic compound with significant potential in the fields of pharmacology and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. In this article, we delve into the structural features, synthesis methods, pharmacological activities, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

The molecular structure of 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole is composed of three distinct functional groups: a methoxy group, a piperidine ring substituted with a phenylmethanesulfonyl group, and an indole moiety. The indole ring serves as the central framework, with the methoxy group attached at the 6-position and the piperidine derivative linked at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a promising candidate for various biological assays.

Recent studies have highlighted the importance of indole derivatives in drug discovery. The indole moiety is known for its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and kinases. The substitution pattern in 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole further enhances its binding affinity to these targets. For instance, the methoxy group at position 6 contributes to increased lipophilicity and improved membrane permeability, while the piperidine derivative at position 2 provides additional hydrogen bonding capabilities.

The synthesis of 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the formation of the indole core through cyclization reactions, followed by selective substitution at positions 6 and 2. The introduction of the piperidine derivative requires precise control over reaction conditions to ensure high yields and optimal purity. Researchers have explored various synthetic pathways, including Suzuki coupling and nucleophilic aromatic substitution, to streamline the production process.

Pharmacological evaluations of 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole have revealed promising results in several therapeutic areas. In vitro assays have demonstrated its ability to modulate GPCRs associated with pain perception and inflammation. Furthermore, preliminary in vivo studies in animal models have shown that this compound exhibits potent anti-inflammatory and analgesic effects without significant adverse effects. These findings underscore its potential as a lead compound for developing novel therapeutics targeting chronic pain conditions.

Beyond pharmacology, 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole has also been investigated for its applications in materials science. Its rigid structure and conjugated system make it an attractive candidate for use in organic electronics. Recent research has explored its potential as an electron transport material in organic photovoltaic devices (OPVs). Initial results indicate that this compound can enhance charge separation efficiency due to its favorable energy levels and high electron mobility.

In conclusion, 6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole (CAS No: 2034467-33

2034467-33-7 (6-methoxy-2-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-1H-indole) Related Products

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)

- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)

- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)

- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)

- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)

- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)

- 1332295-35-8(Nav1.7-IN-2)